molecular formula C10H21I B583673 1-Iododecane-d21 CAS No. 1346598-68-2

1-Iododecane-d21

Cat. No.: B583673
CAS No.: 1346598-68-2
M. Wt: 289.311
InChI Key: SKIDNYUZJPMKFC-SLBGAMDCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iododecane-d21, with the molecular formula C10D21I and a molecular weight of 289.31 g/mol, is a deuterated analog of 1-iododecane where all 21 hydrogen atoms are replaced by the stable isotope deuterium . This perdeuterated compound is exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. In research, this compound serves as a versatile building block in organic synthesis, particularly for introducing a deuterated decyl chain into target molecules. Its primary research value lies in its application as an internal standard in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The significant isotopic shift in NMR and the distinct mass in MS allow for precise quantitative analysis and metabolic tracing of non-deuterated counterparts in complex biological or chemical mixtures, thereby improving the accuracy and reliability of experimental data. Researchers also utilize this compound in the synthesis of other specifically deuterated materials and in the study of kinetic isotope effects (KIE) to investigate chemical reaction mechanisms.

Properties

CAS No.

1346598-68-2

Molecular Formula

C10H21I

Molecular Weight

289.311

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosadeuterio-10-iododecane

InChI

InChI=1S/C10H21I/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2

InChI Key

SKIDNYUZJPMKFC-SLBGAMDCSA-N

SMILES

CCCCCCCCCCI

Synonyms

1-Decyl-d21 Iodide;  Decyl-d21 Iodide;  n-Decyl-d21 Iodide; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 1-Iododecane-d21 and structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications References
This compound C10D21I ~289.2 Alkyl iodide NMR/MS internal standards, labeling
1-Iododecane C10H21I 268.18 Alkyl iodide Organic synthesis, alkylation agent
1-Iodododecane C12H25I 284.23 Alkyl iodide Surfactant synthesis, phase transfer
1-Nitrododecane C12H25NO2 215.33 Nitroalkane Explosive precursors, intermediates
Dodecane-1,12-diol C12H26O2 202.34 Diol Polymer production, crosslinking

Physical and Chemical Properties

  • Boiling Points: Non-deuterated 1-iododecane lacks explicit boiling point data in the literature, but analogous iodinated alkanes (e.g., 1-iodododecane) typically exhibit higher boiling points than their non-halogenated counterparts due to increased molecular weight and polarity . Deuterated compounds generally have slightly higher boiling points than their protiated analogs (e.g., D2O boils at 101.4°C vs. H2O at 100°C), suggesting this compound may have a marginally elevated boiling point compared to 1-Iododecane .
  • Reactivity: The C–I bond in iodinated alkanes is weaker than C–Br or C–Cl bonds, making this compound more reactive in substitution reactions. However, deuterium’s kinetic isotope effect (KIE) reduces reaction rates compared to non-deuterated analogs, which is critical in mechanistic studies .
  • Spectroscopic Utility: this compound’s deuterium content eliminates proton signals in NMR, simplifying spectral analysis in complex mixtures. In contrast, 1-Nitrododecane and Dodecane-1,12-diol exhibit distinct IR and NMR profiles due to their functional groups (e.g., NO2 and -OH) .

Data Tables

Table 1: Comparative Physical Properties

Property This compound 1-Iododecane 1-Iodododecane 1-Nitrododecane Dodecane-1,12-diol
Molecular Weight ~289.2 268.18 284.23 215.33 202.34
Boiling Point (°C) N/A N/A ~260–280* >200 (decomp.) 250–300*
Density (g/cm³) ~1.5–1.7* ~1.5–1.7* ~1.4–1.6* ~1.1–1.3* ~1.0–1.1*
Key Hazard Irritant Irritant Irritant Explosive Irritant

*Estimated based on homologous series.

Q & A

Q. Q. How should large datasets (e.g., isotopic distribution profiles) be documented for 1-Iododecane-d21 studies?

  • Answer :
  • Structured Appendices : Include raw MS/NMR data in supplementary files with metadata (instrument parameters, calibration details) .
  • Reproducibility Checklists : Provide step-by-step protocols for data acquisition and analysis software (e.g., MestReNova settings for NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.